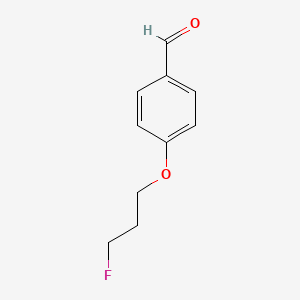
4-(3-Fluoropropoxy)benzaldehyde
Descripción general
Descripción
4-(3-Fluoropropoxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a fluoropropoxy group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated benzaldehyde derivatives can be achieved through palladium-catalyzed dehydrogenative fluoroalkoxylation, as reported in a study on the oxidative dehydrogenative fluoroalkoxylation of benzaldehydes . This method is advantageous due to its mild reaction conditions, functional group tolerance, and broad substrate scope. It also employs a transient directing group strategy, which simplifies the process by eliminating the need for additional installation and removal of directing groups, thus improving atom and step economy .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex, with the potential for various substituents to influence the overall conformation of the molecule. For instance, an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, providing insights into the molecular geometry and the effects of substituents on the benzene ring . Additionally, the structure of a related compound, N-benzylidene-4-fluoroaniline N-oxide, demonstrates how substituents like a fluorine atom can cause significant twisting to avoid non-bonded clashes .
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, benzaldehyde lyase can catalyze the enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, leading to the formation of (R)-2-hydroxy-3-methoxy-1-arylpropan-1-one and related compounds . This reaction involves the conversion of aromatic aldehydes and benzoins into enamine-carbanion-like intermediates before carboligation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluoropropoxy)benzaldehyde would be influenced by the presence of the fluoropropoxy group. Fluorinated compounds often exhibit unique properties such as increased stability and lipophilicity, which can be beneficial in drug design . The metabolism of a related compound, 4-(4-fluorophenoxy)benzaldehyde semicarbazone, was studied, revealing insights into its biotransformation and the impact of its structure on metabolic pathways .
Aplicaciones Científicas De Investigación
1. Catalytic Applications
4-(3-Fluoropropoxy)benzaldehyde has been utilized in studies related to catalytic reactions. For instance, it has been involved in the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting its role in facilitating specific chemical transformations (Chen, Ozturk, & Sorensen, 2017).
2. Material Synthesis
In material science, derivatives of benzaldehyde like 4-(3-Fluoropropoxy)benzaldehyde are used in the synthesis of materials with specific properties. An example is the synthesis of bis-aldehyde monomers and their conversion into electrically conductive polyazomethines, demonstrating its utility in creating new materials with desired electrical properties (Hafeez et al., 2019).
3. Mechanistic Studies in Organic Chemistry
The compound also finds applications in the study of reaction mechanisms. Research on the oxidation of methoxy benzaldehydes, including those structurally related to 4-(3-Fluoropropoxy)benzaldehyde, has provided insights into reaction kinetics and mechanisms in organic chemistry (Malik, Asghar, & Mansoor, 2016).
4. Photophysical Applications
Further, the compound is relevant in photophysical studies. The synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins, which involve 4-(alkoxysilyl)benzaldehyde derivatives, highlight the application in developing materials with specific photophysical properties (Ishida et al., 2010).
5. Application in Drug Synthesis and Discovery
Its derivatives also find applications in drug synthesis and discovery processes. For example, the palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes, including compounds similar to 4-(3-Fluoropropoxy)benzaldehyde, demonstrates its potential in synthesizing new pharmaceutical compounds (Jin et al., 2021).
Propiedades
IUPAC Name |
4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBWANWQSVITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382381 | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropropoxy)benzaldehyde | |
CAS RN |
400825-68-5 | |
| Record name | 4-(3-Fluoropropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the prosthetic group, specifically 4-(3-Fluoropropoxy)benzaldehyde, influence the biodistribution of the radiolabeled RGD peptide?
A1: The research article investigates the impact of different prosthetic groups, including 4-(3-Fluoropropoxy)benzaldehyde ([(18)F]9), on the biodistribution of RGD peptides for PET imaging. The study found that the RGD peptide conjugate incorporating [(18)F]9, denoted as [(18)F]10, exhibited different biodistribution characteristics compared to the conjugate using the more hydrophilic prosthetic group [(18)F]-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethoxy)acetaldehyde ([(18)F]5). Specifically, [(18)F]10 displayed higher retention in organs like the liver and lungs compared to [(18)F]7, the conjugate with the more hydrophilic prosthetic group. This suggests that the relatively more hydrophobic nature of the 4-(3-Fluoropropoxy)benzaldehyde prosthetic group in [(18)F]10 might lead to increased lipophilicity of the conjugate, influencing its distribution and excretion profile in vivo [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

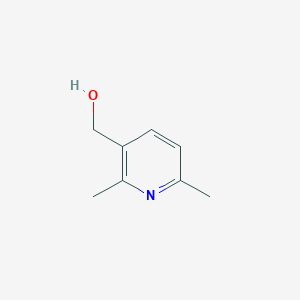
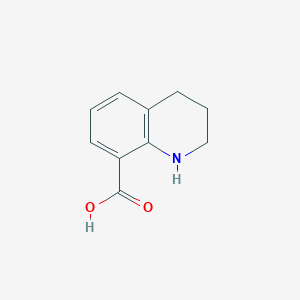
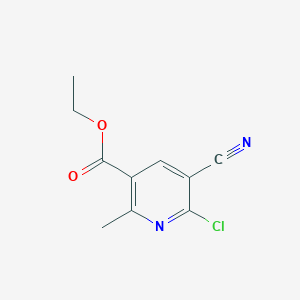
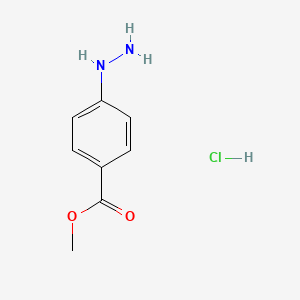



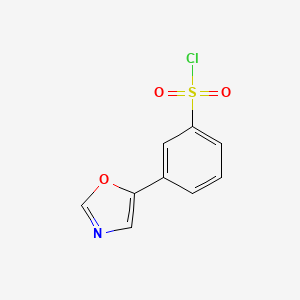

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)


![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)
